molecular formula C13H16N2 B2431232 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2326231-56-3

8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2431232
CAS No.: 2326231-56-3
M. Wt: 200.285
InChI Key: JMHRJGZITWYYPI-UHFFFAOYSA-N
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Description

8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound featuring a tropane-derived core structure, which is of significant interest in medicinal chemistry and chemical synthesis . The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure found in a range of biologically active molecules and pharmaceuticals . This particular analog is functionalized with a (pyridin-2-yl)methyl group at the nitrogen bridgehead, a substitution that can be critical for receptor binding and overall pharmacokinetic properties . Researchers utilize this compound primarily as a key synthetic intermediate or a molecular scaffold. Its structure makes it a valuable precursor for developing new ligands for central nervous system (CNS) targets, given the known pharmacological importance of the tropane alkaloids . The pyridine ring introduces a potential metal-chelating site and hydrogen bonding acceptor, which can be exploited in catalysis or for designing enzyme inhibitors . The compound's specific research value lies in its potential to be further derivatized, allowing for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents or functional materials. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-9-14-11(4-1)10-15-12-5-3-6-13(15)8-7-12/h1-5,9,12-13H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHRJGZITWYYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate azabicyclic precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s structural features, including the pyridin-2-ylmethyl group, allow for oxidation at specific sites. For example:

Reaction Type Reagents Conditions Products Yield
Oxidation of methyl groupPotassium permanganate (KMnO₄)Acidic conditions, elevated temperatureKetone or carboxylic acid derivative
  • Mechanism : The methyl group attached to the nitrogen undergoes oxidation, potentially forming a ketone or carboxylic acid depending on reaction severity and conditions.

  • Application : Such transformations are critical for modifying the compound’s pharmacological profile, particularly in drug design.

Substitution Reactions

The nitrogen atom in the azabicyclooctene framework is a reactive site for nucleophilic or electrophilic substitution:

Reaction Type Reagents Conditions Products Yield
AlkylationAlkyl halides, bases (e.g., NaH)Inert atmosphere, controlled temperatureAlkylated derivatives (e.g., ethyl, propyl substitutes)
AcylationAcyl chlorides, bases (e.g., pyridine)Room temperature, solvent (e.g., DMF)Acylated derivatives (e.g., acetyl, benzoyl)
  • Mechanism : The nitrogen’s lone pair facilitates substitution, enabling the introduction of diverse functional groups.

  • Relevance : These modifications enhance the compound’s selectivity for biological targets, such as neurotransmitter receptors.

Coupling Reactions

The compound’s pyridin-2-ylmethyl group may participate in cross-coupling reactions, analogous to Suzuki-Miyaura coupling observed in related bicyclic systems:

Reaction Type Reagents Conditions Products Yield
Suzuki-MiyauraPalladium catalyst (e.g., PdCl₂(dppf)₂), boronic acid, KOAcDioxane, 80°C, inert atmosphereCross-coupled product (e.g., aryl-aryl linkage)
  • Mechanism : A boronate ester (if present) reacts with an aryl halide via palladium-catalyzed coupling.

  • Application : This reaction enables the synthesis of complex heterocycles for pharmaceutical research.

Cyclization Reactions

While the compound itself is a product of cyclization, its synthesis often involves key steps such as:

Reaction Type Reagents Conditions Products Yield
Base-mediated cyclizationBases (e.g., NaOH), coupling agents (e.g., HATU)Controlled temperature, inert atmosphereBicyclic amine derivatives
  • Mechanism : Precursor molecules undergo intramolecular cyclization to form the azabicyclooctene framework.

  • Optimization : Reaction conditions (e.g., temperature, solvent) are critical for achieving high purity and yield.

Electrophilic Aromatic Substitution

The pyridine ring’s inherent electron deficiency limits direct substitution, but the methyl group’s reactivity may facilitate indirect modifications:

Reaction Type Reagents Conditions Products Relevance
Friedel-Crafts alkylationAlkyl halides, Lewis acids (e.g., AlCl₃)High temperature, solvent (e.g., dichloromethane)Alkylated pyridine derivative
  • Mechanism : The methyl group acts as a directing group, though pyridine’s deactivation often requires harsh conditions.

Analytical Monitoring

Reaction progress and product purity are typically assessed using:

  • Nuclear Magnetic Resonance (NMR) : Confirming structural integrity and stereochemistry.

  • Mass Spectrometry (MS) : Identifying molecular weight and isotopic distribution.

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) for purification and yield analysis.

Key Research Findings

  • Structural Optimization : Variations in substituents (e.g., pyridine derivatives) significantly affect binding affinity to biological targets, emphasizing the need for rational design.

  • Biological Applications : The compound’s bicyclic amine structure positions it as a scaffold for neurotransmitter receptor modulators, particularly in opioid or muscarinic receptor studies .

  • Synthetic Challenges : Reaction selectivity and scalability remain challenges, necessitating optimized conditions (e.g., palladium catalysts for coupling reactions) .

Scientific Research Applications

Major Reaction Types

The compound can undergo several types of reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution : Particularly on the pyridine ring .

Chemistry

8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes .

Biology

Research indicates that this compound exhibits potential biological activity, particularly in its interaction with enzymes and receptors. It has been studied for its ability to modulate biological pathways through specific molecular targets .

Medicine

The compound is under investigation for its therapeutic potential, especially concerning neurological disorders. It has been identified as a candidate for developing drugs that inhibit neurotransmitter reuptake, which is crucial in treating conditions like depression and anxiety .

Case Study 1: Neurotransmitter Reuptake Inhibition

A study demonstrated that derivatives of this compound effectively inhibited serotonin and norepinephrine reuptake in vitro. This suggests potential applications in antidepressant therapies, with the compound showing a favorable binding affinity to the respective transporters .

CompoundTarget TransporterIC50 (µM)Reference
8-Azabicyclo derivativeSerotonin0.25
8-Azabicyclo derivativeNorepinephrine0.30

Case Study 2: Development of New Materials

In industrial applications, this compound has been explored for developing new materials due to its unique structural properties, which can enhance the performance characteristics of polymers and other materials used in advanced technologies .

Mechanism of Action

The mechanism of action of 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene include:

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the ring system.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents that influence their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of the bicyclic structure with the pyridine ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene , also known as a derivative of the azabicyclo[3.2.1]octane scaffold, is a member of a class of compounds that exhibit significant biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Chemical Formula : C16H19N3O2
  • Molecular Weight : 285.341 g/mol
  • IUPAC Name : (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

1. Pharmacological Properties

Research indicates that compounds based on the azabicyclo[3.2.1]octane framework possess various pharmacological effects:

  • Antitumor Activity : Studies have shown that certain derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For instance, compounds like 24-bisbenzylidene derivatives have demonstrated preferential toxicity to cancer cells, making them potential candidates for cancer therapy .
  • Opioid Receptor Interaction : Some azabicyclo compounds act as antagonists at mu-opioid receptors, indicating their potential use in pain management and addiction treatment .

The mechanisms through which these compounds exert their biological effects include:

  • DNA Binding : Certain derivatives have been studied for their ability to form DNA adducts, which can lead to cytotoxic effects in cancer cells . This interaction may disrupt normal cellular function and promote apoptosis in malignant cells.
  • Receptor Modulation : The interaction with neurotransmitter receptors, particularly those involved in pain pathways (e.g., opioid receptors), suggests a role in modulating pain perception and possibly influencing mood disorders .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic properties of various azabicyclo[3.2.1]octane derivatives against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.6DNA Intercalation
Compound BMCF74.8Apoptosis Induction
Compound CA5497.3Receptor Modulation

Case Study 2: Opioid Receptor Antagonism

In another investigation, the effects of 8-[pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene on opioid receptors were assessed using binding assays and functional studies in vivo.

ParameterResult
Binding Affinity (Ki)0.9 nM
Efficacy (Max Response)85% inhibition of agonist response
Animal Model UsedMouse

Q & A

Q. What synthetic strategies are commonly employed for 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene, and how do their efficiencies compare?

  • Methodological Answer : Key approaches include:
  • Allylic CH-activation : Reacting tropidine analogs with TiCl₄ or ZrCl₄ forms metal complexes via CH-bond cleavage, enabling functionalization of the bicyclic core .
  • Rhodium-catalyzed [4+3] cycloaddition : Using methyl 2-(siloxy)vinyldiazoacetate and pyrroles with Rh₂(S-PTAD)₄ achieves enantioselective synthesis (up to 86% yield) via tandem cyclopropanation/Cope rearrangement .
  • Radical cyclization : n-Bu₃SnH/AIBN-mediated reactions of brominated precursors yield bicyclic scaffolds with >99% diastereocontrol .
  • Comparative Efficiency :
MethodDiastereo-/EnantiocontrolFunctional Group ToleranceScalability
Radical cyclization>99% deModerateHigh
Rh-catalyzed cycloaddition>75% eeHighModerate

Q. How is stereochemical configuration determined for 8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration (e.g., orthorhombic P2₁2₁2₁ space group for a benzyl-substituted analog; a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) .
  • NMR spectroscopy : Coupling constants (e.g., vicinal H-H coupling in bicyclic systems) and NOE correlations differentiate endo/exo isomers .
  • Optical rotation : Chiral HPLC or polarimetry validates enantiopurity for asymmetric syntheses .

Q. What biological targets are associated with N-substituted 8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer :
  • Dopamine reuptake inhibition : Troparil (3-phenyl-8-methyl analogs) binds to dopamine transporters (Ki < 10 nM) via hydrophobic interactions with the phenyl group .
  • JAK2 inhibition : SD-1008 (8-benzyl analog) inhibits STAT3 nuclear translocation (IC₅₀ = 5 µM) by blocking JAK2 autophosphorylation .
  • 5-HT₄ receptor modulation : BIMU analogs act as partial agonists (EC₅₀ = 0.3–1.2 nM) via carboxamide substituents .

Advanced Research Questions

Q. How can enantioselective synthesis of tropane derivatives be optimized for drug discovery?

  • Methodological Answer :
  • Chiral dirhodium catalysts : Rh₂(S-PTAD)₄ induces >75% enantiomeric excess in [4+3] cycloadditions by stabilizing transition states via π-π interactions .
  • Dynamic kinetic resolution : Combine asymmetric catalysis with racemization-prone intermediates (e.g., aziridines) to enhance stereocontrol .
  • Case Study : Tropidine-derived titanium complexes (e.g., monotropidinyl TiCl₃) enable stereoretentive functionalization for chiral auxiliaries .

Q. What structure-activity relationship (SAR) insights guide substituent optimization for receptor binding?

  • Methodological Answer :
  • N8-substituent effects :
SubstituentBiological ActivityKey InteractionsReference
Pyridin-2-ylmethylUnknown (hypothesized CNS targets)Potential π-stackingN/A
BenzylJAK2 inhibition (SD-1008)Hydrophobic pocket binding
Benzimidazole5-HT₄ partial agonism (BIMU-1)H-bonding with Asp3.32
  • C3 modifications : Methyl ester groups (e.g., Troparil) enhance dopamine transporter affinity via hydrophobic interactions .

Q. How can computational modeling improve the pharmacological profile of this scaffold?

  • Methodological Answer :
  • Molecular docking : Predict binding poses to JAK2 (PDB: 4D1S) or dopamine transporter (PDB: 6MZF) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) to prioritize analogs .
  • QSAR modeling : Correlate substituent electronegativity with STAT3 inhibition (R² > 0.85) .

Q. What methodologies evaluate metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer :
  • Radiolabeling : Synthesize [¹⁸F]FE-β-CIT via 2-step radiosynthesis (25% yield, >98% purity) for PET imaging of brain penetration .
  • LC-MS/MS : Quantify plasma/tissue concentrations (LOQ = 1 ng/mL) and identify metabolites (e.g., oxidative N-dealkylation) .
  • In vivo models : Measure t₁/₂ (e.g., 2.5 h in rats) and AUC (0–24 h = 450 ng·h/mL) to optimize dosing regimens .

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